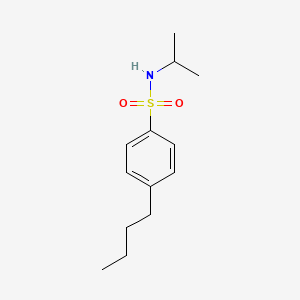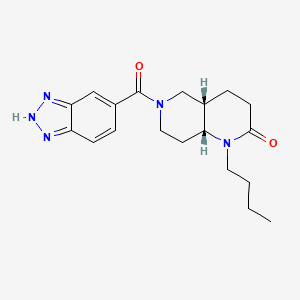
1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as allopregnanolone, is a neurosteroid that is produced naturally in the human body. It is a potent allosteric modulator of the GABA-A receptor and has been found to have various neurological and behavioral effects.
Mécanisme D'action
Allopregnanolone acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal excitability and the reduction of anxiety, seizures, and pain.
Biochemical and Physiological Effects:
Allopregnanolone has been shown to affect various neurotransmitter systems, including GABA, glutamate, dopamine, and serotonin. It has also been found to modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors. In addition, it has been shown to regulate neurogenesis, synaptic plasticity, and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Allopregnanolone has several advantages for lab experiments, including its high potency, rapid onset of action, and broad spectrum of activity. However, it also has some limitations, such as its short half-life, poor bioavailability, and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone. One area of interest is the development of novel analogs and derivatives that have improved pharmacokinetic properties and selectivity for specific GABA-A receptor subtypes. Another area of interest is the investigation of the role of 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone in the pathogenesis and treatment of neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the potential use of 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone as a biomarker for neurological diseases and as a diagnostic tool for predicting treatment response needs to be explored further.
Conclusion:
In conclusion, 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone is a neurosteroid that has shown promising therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves the modulation of the GABA-A receptor, and it has been found to affect various neurotransmitter systems and ion channels. Although there are some limitations to its use in lab experiments, there are several future directions for research on 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone that may lead to the development of novel treatments for neuropsychiatric disorders.
Méthodes De Synthèse
Allopregnanolone can be synthesized from pregnenolone, which is a steroid hormone precursor. The synthesis involves several steps, including oxidation, reduction, and cyclization. The final product is obtained as a white crystalline powder that is soluble in ethanol and chloroform.
Applications De Recherche Scientifique
Allopregnanolone has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been found to have anxiolytic, anticonvulsant, antidepressant, and analgesic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, traumatic brain injury, and multiple sclerosis.
Propriétés
IUPAC Name |
3-piperidin-1-yl-1-prop-2-enylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-6-14-11(15)9-10(12(14)16)13-7-4-3-5-8-13/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKHKMJDUDLHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carbonitrile](/img/structure/B5428413.png)
![ethyl 4-({[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5428420.png)
![N'-[4-(3-chloropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5428433.png)
![(4aS*,8aR*)-1-isobutyl-6-[N-(2-methoxyethyl)-N-methylglycyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428447.png)
![2-ethyl-6-[4-(4-methylpiperazin-1-yl)pentanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5428450.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428451.png)
![2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B5428458.png)
![7-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5428467.png)


![rel-(1S,3R)-3-amino-N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5428480.png)

![7-(3-chlorophenyl)-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5428492.png)